

An In-depth Technical Guide on (R)-pyrrolidine-2-carbonitrile hydrochloride

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Compound of Interest

Compound Name: (R)-Pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B044792

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Introduction

(R)-pyrrolidine-2-carbonitrile hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a reactive nitrile group make it a valuable building block for the synthesis of various biologically active molecules. This technical guide provides a summary of the available chemical and physical properties, alongside generalized experimental protocols for its spectroscopic characterization. Despite a comprehensive search, specific experimental spectroscopic data for this compound is not publicly available in the literature or chemical databases. Therefore, this guide will focus on the expected spectral characteristics and the methodologies for their determination.

Chemical and Physical Properties

Property	Value	Source
Chemical Formula	<chem>C5H9ClN2</chem>	[1] [2]
Molecular Weight	132.59 g/mol	[1] [2]
CAS Number	675602-84-3	[1] [3]
IUPAC Name	(2R)-pyrrolidine-2-carbonitrile hydrochloride	[3]
Synonyms	(R)-2-Cyanopyrrolidine hydrochloride, (2R)-2- Pyrrolidinecarbonitrile monohydrochloride	[1] [3]
Physical Form	Solid	[3]
Storage Temperature	Inert atmosphere, room temperature	[3]

Spectroscopic Data (Predicted and Expected)

While specific experimental data is not available, the expected spectroscopic characteristics can be inferred from the analysis of similar structures, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the amine proton. The chiral center at C2 will lead to diastereotopic protons on the ring, resulting in complex splitting patterns. The hydrochloride form will likely show a broad signal for the N-H protons.

Expected Chemical Shifts (in CDCl_3 or D_2O):

- H2: A multiplet around 4.0-4.5 ppm.
- H3, H4, H5: A series of complex multiplets in the range of 1.8-3.5 ppm.

- NH_2^+ : A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, likely in the range of 7.0-9.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl_3 or D_2O):

- C2: 45-55 ppm.
- C3, C4, C5: 20-50 ppm.
- CN (Nitrile): 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm^{-1}):

- N-H stretch (amine salt): Broad band in the region of 2400-3200 cm^{-1} .
- C-H stretch (alkane): 2850-3000 cm^{-1} .
- C≡N stretch (nitrile): 2220-2260 cm^{-1} (this can be a weak to medium intensity band).
- N-H bend (amine): 1500-1650 cm^{-1} .

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the mass spectrum will typically show the mass of the free base.

Expected Molecular Ion Peak (for the free base, $\text{C}_5\text{H}_8\text{N}_2$):

- $[\text{M}+\text{H}]^+$: $\text{m/z} = 97.07$

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrrolidine derivatives and would be applicable for the characterization of **(R)-pyrrolidine-2-carbonitrile hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-pyrrolidine-2-carbonitrile hydrochloride** in a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Methanol- d_4). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

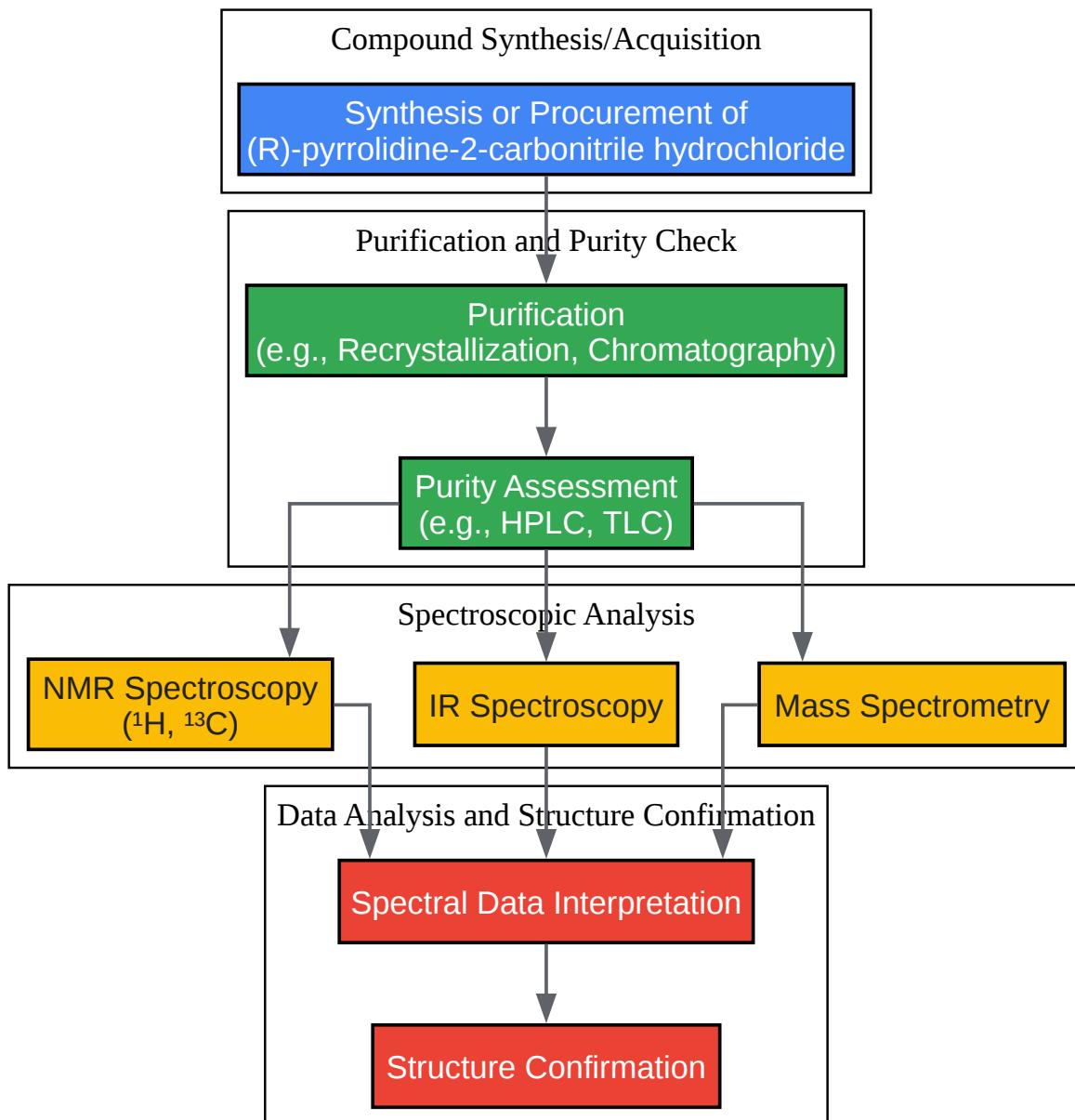
Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) on the parent ion.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or commercially sourced chemical compound like **(R)-pyrrolidine-2-carbonitrile hydrochloride**.



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